molecular formula C11H12O3 B7798978 Benzyl acetoacetate CAS No. 38432-58-5

Benzyl acetoacetate

Cat. No. B7798978
CAS RN: 38432-58-5
M. Wt: 192.21 g/mol
InChI Key: WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Description

Benzyl acetoacetate is a carboxylic ester . It is functionally related to a benzyl alcohol .


Synthesis Analysis

Benzyl acetoacetate can be synthesized through the Acetoacetic Ester Synthesis . This process involves the formation of an enolate from a beta-ketoester, followed by alkylation and decarboxylation . Another method involves the transesterification of ethyl acetoacetate with benzyl alcohol, which has been reported to yield a 97% yield after five hours .


Molecular Structure Analysis

The molecular structure of Benzyl acetoacetate is represented by the linear formula CH3COCH2COOCH2C6H5 . Its molecular weight is 192.21 . A complete conformational analysis of the keto and enol forms of Benzyl acetoacetate was carried out by ab initio calculations, at the density functional theory (DFT) level .


Chemical Reactions Analysis

The chemical reactions of Benzyl acetoacetate are not well-documented .


Physical And Chemical Properties Analysis

Benzyl acetoacetate is a colorless to brown clear liquid . It has a refractive index of 1.512 , boils at 156-159°C/10mmHg , and has a density of 1.112 g/mL at 25°C .

Scientific Research Applications

Pharmaceutical and Fine Chemical Intermediate

Benzyl acetoacetate is used as a pharmaceutical and fine chemical intermediate . It plays a crucial role in the synthesis of various pharmaceuticals due to its electrophilic and nucleophilic functionalities .

Synthesis of Heterocycles

This compound exhibits keto/enol tautomerism and has found numerous applications in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring.

Natural Products Synthesis

Benzyl acetoacetate is also used in the synthesis of natural products . Natural products are chemical compounds produced by living organisms. They play an important role in drug discovery and have been the source of many active ingredients of medicines.

Synthesis of Pharmaceuticals

Specific pharmaceuticals such as edaravone, teriflunomide, and eltrombopag have been synthesized using Benzyl acetoacetate . These drugs have significant therapeutic effects in the treatment of various diseases.

Catalyst in Chemical Synthesis

One of the chemical procedures with economic significance to create benzyl acetate is the catalytic of benzyl acetic acid with benzyl alcohol . Enzymes, which are far more specialized, selective, and active than traditional catalysts, are frequently more practical for use as synthetic catalysts and in chemical synthesis .

Precursor for Nanoparticle Research

Metal acetylacetonates, which can be derived from Benzyl acetoacetate, are used as precursors for nanoparticle research . Nanoparticles have unique properties that make them useful in many areas of research, including materials science and medicine.

Polymer Science

Benzyl acetoacetate also plays a role in polymer science . Polymers are large molecules made up of repeating subunits. They have a wide range of applications, including in plastics, paints, and adhesives.

Catalyst in Organic Syntheses

Metal enolates, which can be derived from Benzyl acetoacetate, are used in a plethora of catalyzed reactions . They have played a significant role in recent years towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Mechanism of Action

Target of Action

Benzyl acetoacetate primarily targets alpha-carbons in biochemical reactions . These alpha-carbons, located adjacent to carbonyl groups, are susceptible to deprotonation, forming an enolate ion. This enolate ion is a key intermediate in many organic reactions, acting as a nucleophile in alkylation reactions .

Mode of Action

The compound’s mode of action involves the formation of an enolate ion from the alpha-carbon, which then participates in nucleophilic substitution reactions . This process involves the abstraction of a proton from the alpha-carbon, followed by the enolate ion attacking an electrophile, such as an alkyl halide or acyl chloride .

Biochemical Pathways

Benzyl acetoacetate is involved in the acetoacetic ester synthesis pathway , where it can be used to synthesize ketones and other molecules . The formation of the enolate ion is a key step in this pathway, enabling the addition of alkyl groups to the molecule . Furthermore, the compound can undergo decarboxylation to form a methyl ketone .

Pharmacokinetics

physicochemical properties can provide some insights. It has a boiling point of 156-159 °C/10 mmHg and a density of 1.112 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.

Result of Action

The primary result of Benzyl acetoacetate’s action is the formation of ketones and other molecules through the acetoacetic ester synthesis pathway . This process allows for the introduction of alkyl groups into the molecule, expanding its complexity and functionality .

Action Environment

The action of Benzyl acetoacetate can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the formation of the enolate ion is a base-catalyzed reaction . Additionally, the compound’s stability and efficacy can be influenced by temperature and solvent conditions .

Safety and Hazards

Benzyl acetoacetate causes serious eye irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

A microbial process for the production of Benzyl acetoacetate from d-glucose using metabolically engineered Escherichia coli strains has been reported . This approach is considered sustainable and has been suggested to have economic feasibility .

properties

IUPAC Name

benzyl 3-oxobutanoate
Source PubChem
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InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID8063834
Record name Benzyl acetoacetate
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Molecular Weight

192.21 g/mol
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Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour
Record name Benzyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

156.00 to 159.00 °C. @ 10.00 mm Hg
Record name Benzyl acetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl acetoacetate
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Density

1.112-1.120
Record name Benzyl acetoacetate
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Product Name

Benzyl acetoacetate

CAS RN

5396-89-4, 38432-58-5
Record name Benzyl acetoacetate
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Record name BENZYL ACETOACETATE
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Record name Benzyl acetoacetate
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Melting Point

162.00 to 164.00 °C. @ 16.00 mm Hg
Record name Benzyl acetoacetate
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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